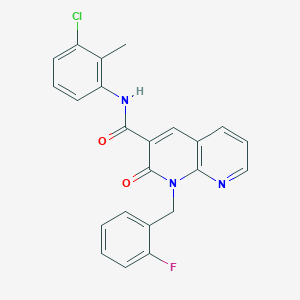
N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” is a chemical compound with the molecular formula C14H13ClFN . It’s also known by the synonym "Benzenemethanamine, N-(3-chloro-2-methylphenyl)-2-fluoro-" .
Molecular Structure Analysis
The molecular weight of “3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” is 249.71 . The MDL Number is MFCD11124538 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” are not fully detailed in the sources I found .Aplicaciones Científicas De Investigación
Antibacterial Agents
Research on pyridonecarboxylic acids, a category that includes compounds similar to N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has demonstrated their effectiveness as antibacterial agents. These compounds have been synthesized and tested for their in vitro and in vivo antibacterial activity, showing promising results against various bacterial strains. The structure-activity relationships explored in these studies highlight the significance of specific substituents for enhancing antibacterial potency (Egawa et al., 1984).
Anticancer Agents
A body of research has focused on the synthesis and cytotoxic activity of carboxamide derivatives, including those structurally related to the compound , against various cancer cell lines. These studies have identified potent cytotoxicity in compounds bearing diverse substituents, offering insights into potential therapeutic applications for treating cancers (Deady et al., 2005).
Organic Electronics
Another interesting application area is in the field of organic electronics, where naphthalene tetracarboxylic diimides derivatives, related to the given compound, have been synthesized and used to fabricate organic field-effect transistors (OFETs). These materials have shown high thermal stability, air-stable electron transport, and impressive electron mobility, highlighting their potential in electronic devices (Peng & Li, 2018).
Synthetic Methodologies
Research has also been dedicated to the synthesis methodologies of related compounds, aiming at improving efficiency and yield for potential industrial applications. For example, studies have detailed efficient synthesis routes for key intermediates used in the production of biologically active drugs, showcasing the importance of these compounds in drug development processes (Zhang et al., 2019).
NK1 Receptor Antagonists
Compounds in this class have been evaluated for their antagonistic activities against the tachykinin NK1 receptor, showing significant potential for treating bladder function disorders and other medical conditions. The detailed studies on their synthesis, biological evaluation, and stereochemistry provide valuable insights into the development of new therapeutic agents (Natsugari et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-18(24)8-4-10-20(14)27-22(29)17-12-15-7-5-11-26-21(15)28(23(17)30)13-16-6-2-3-9-19(16)25/h2-12H,13H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXCJTGEZUVWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)
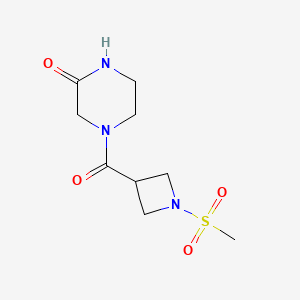
![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)
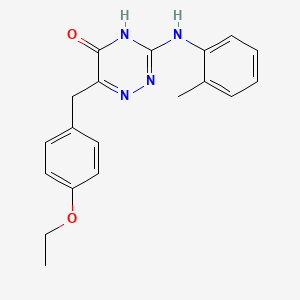


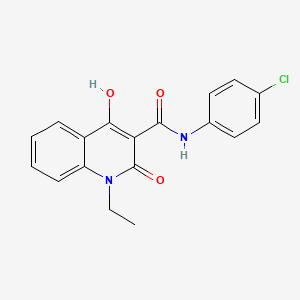
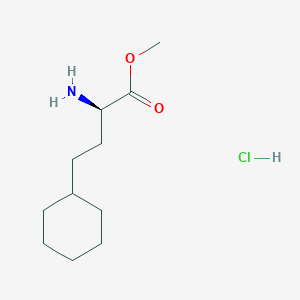
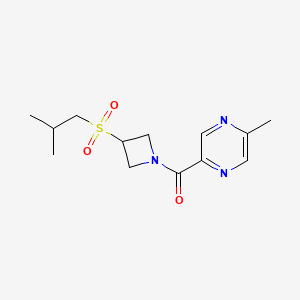
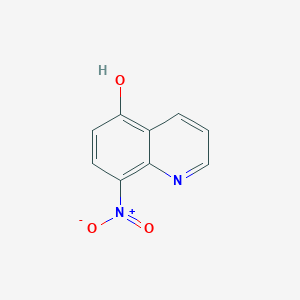
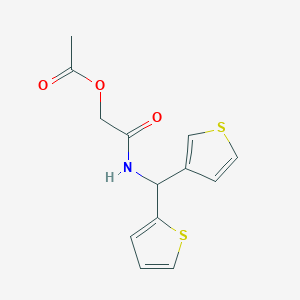

![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)